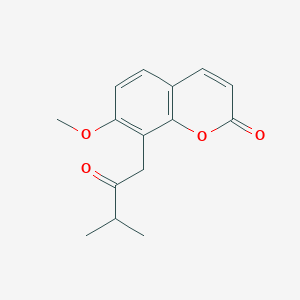

Isomeranzin

描述

Isomeranzin is a coumarin compound . It has been isolated from Poncirus trifoliate Raf and Citrus maxima . It exhibits cholinesterase inhibition and has anti-inflammatory activity . It suppresses inflammation by inhibiting M1 macrophage polarization through the p65, NF-κB, and ERK pathway .

Molecular Structure Analysis

The molecular formula of Isomeranzin is C15H16O4 . Its molecular weight is 260.3 g/mol . The SMILES representation of its structure is CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC .

Physical And Chemical Properties Analysis

Isomeranzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学研究应用

Inflammation Suppression

- Scientific Field : Immunopharmacology .

- Application Summary : Isomeranzin has been found to suppress inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway .

- Methods of Application : The study involved both in vitro and in vivo experiments. In vitro, isomeranzin was found to reduce pro-inflammatory cytokines associated with M1 macrophages. In vivo, isomeranzin was shown to inhibit LPS-induced sepsis, improving tissue damage and reducing inflammatory cytokines .

- Results : Isomeranzin was found to suppress inflammation effectively. It increased survival rates in cases of LPS-induced sepsis, improved tissue damage, and reduced inflammatory cytokines. It also blocked the expression of p-p65 and p-ERK in lung and liver tissues .

Analysis of Oxygen Heterocyclic Compounds in Citrus Essential Oils

- Scientific Field : Analytical and Bioanalytical Chemistry .

- Application Summary : A research aimed at validating an analytical approach, based on supercritical fluid chromatography coupled to tandem mass spectrometry, for the analysis of Oxygen Heterocyclic Compounds (OHCs) in Citrus essential oils .

- Methods of Application : The method involved testing eight columns packed with different stationary phases. The pentafluorophenyl allowed the best baseline separation in 8 minutes and by using less than 10% of methanol .

- Results : The method was validated according to the EURACHEM guidelines, by calculating linearity, limit of detection (LoD), limit of quantification (LoQ), accuracy, intra-day, and inter-day precision .

Preparation and Separation of Components in Exocarpium Citri Grandis

- Scientific Field : Pharmaceutical Analysis .

- Application Summary : A high-speed counter-current chromatography (HSCCC) method was established for the preparation and separation of the components of Exocarpium Citri Grandis, including naringin, meranzin hydrate, and isomeranzin .

- Methods of Application : The method involved testing eight columns packed with different stationary phases. The pentafluorophenyl allowed the best baseline separation in 8 minutes and by using less than 10% of methanol .

Inhibition of Pro-Inflammatory Cytokines

- Scientific Field : Immunopharmacology .

- Application Summary : Isomeranzin dose-dependently inhibited mRNA and protein expression of IL-1β, IL-6, and TNF-α in M1-polarized BMDMs and Raw264.7 cells .

- Methods of Application : The study involved both in vitro and in vivo experiments. In vitro, isomeranzin was found to reduce pro-inflammatory cytokines associated with M1 macrophages .

- Results : Isomeranzin significantly raised the mice survival rate to 40% in LPS-induced shock at 30 mg/kg .

Inhibition of Pro-Inflammatory Cytokines and Induction of Apoptosis

- Scientific Field : Immunopharmacology and Oncology .

- Application Summary : Isomeranzin has been shown to inhibit pro-inflammatory cytokines, such as IL-1β, IL-6 and TNF-α. It also inhibits the proliferation of cancer cells and induces apoptosis by binding to DNA .

- Methods of Application : The study involved both in vitro and in vivo experiments. In vitro, isomeranzin was found to reduce pro-inflammatory cytokines associated with M1 macrophages. In vivo, isomeranzin was shown to inhibit the proliferation of cancer cells .

- Results : Isomeranzin significantly inhibited the proliferation of cancer cells and induced apoptosis. It also reduced the expression of pro-inflammatory cytokines .

Anti-Viral Properties Against Herpes Simplex Virus (HSV)

- Scientific Field : Virology .

- Application Summary : This compound also has anti-viral properties against herpes simplex virus (HSV) .

- Methods of Application : The study involved both in vitro and in vivo experiments. In vitro, isomeranzin was found to inhibit the replication of HSV. In vivo, isomeranzin was shown to inhibit the progression of HSV infection .

- Results : Isomeranzin significantly inhibited the replication of HSV and the progression of HSV infection .

安全和危害

When handling Isomeranzin, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

未来方向

属性

IUPAC Name |

7-methoxy-8-(3-methyl-2-oxobutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOYQLRHKFGVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isomeranzin | |

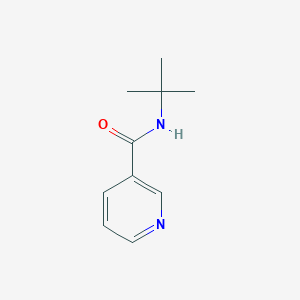

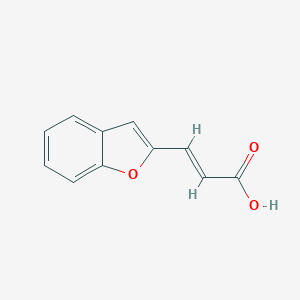

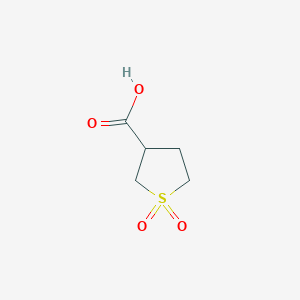

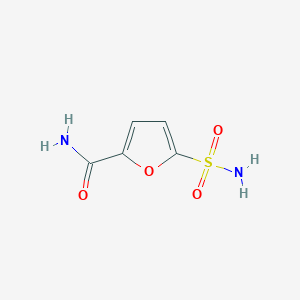

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)